CID 1375606

Beschreibung

Overview of CID 1375606 as a Chemical Compound

Chemical Nomenclature and Identification

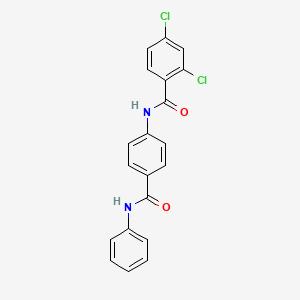

This compound is a specific chemical entity with a defined structure and set of identifiers that are crucial for its unambiguous recognition in scientific literature and databases. sigmaaldrich.comrndsystems.comcaymanchem.comchembk.combldpharm.com Its systematic chemical name is 2,4-Dichloro-N-[4-[(phenylamino)carbonyl]phenyl]-benzamide. sigmaaldrich.comcaymanchem.com This name precisely describes the arrangement of its constituent atoms and functional groups.

For ease of reference and to avoid ambiguity, this compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 313493-80-0. sigmaaldrich.comrndsystems.comcaymanchem.comchembk.com This unique numerical identifier is assigned to every chemical substance described in the open scientific literature. The compound is also known by synonyms such as N-[4-(Anilinocarbonyl)phenyl]-2,4-dichlorobenzamide and 2,4-Dichloro-N-(phenylcarbamoyl)phenylbenzamide. sigmaaldrich.comrndsystems.comchembk.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| PubChem CID | 1375606 |

| CAS Number | 313493-80-0 sigmaaldrich.comrndsystems.comcaymanchem.comchembk.com |

| IUPAC Name | 2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |

| Molecular Formula | C₂₀H₁₄Cl₂N₂O₂ sigmaaldrich.comrndsystems.comcaymanchem.comchembk.com |

| Molecular Weight | 385.24 g/mol sigmaaldrich.comrndsystems.com |

| Synonyms | 2,4-Dichloro-N-[4-[(phenylamino)carbonyl]phenyl]-benzamide, N-[4-(Anilinocarbonyl)phenyl]-2,4-dichlorobenzamide sigmaaldrich.comcaymanchem.comchembk.com |

General Classification within Chemical Space

From a chemical standpoint, this compound is classified as a benzamide (B126) derivative. chembk.com The core structure features a benzamide moiety, which is an amide derived from benzoic acid. This is further substituted with two chlorine atoms on the benzene (B151609) ring at positions 2 and 4. The nitrogen of the amide is attached to a phenyl group which itself is substituted with a phenylaminocarbonyl group. This structural complexity places it within a specific region of chemical space often explored for biologically active molecules. The presence of aromatic rings and amide linkages are common features in many pharmacologically active compounds.

Significance of Orphan G Protein-Coupled Receptors (GPCRs) in Biological Systems

G protein-coupled receptors (GPCRs) represent the largest and most diverse superfamily of membrane proteins in the human genome, with over 800 members. mdpi.comnovusbio.com A significant portion of these, estimated to be over 140 non-olfactory receptors, are classified as "orphan" GPCRs because their endogenous ligands have not yet been identified. diva-portal.org

Role of GPCRs in Cellular Signaling and Physiology

GPCRs are integral to a vast array of physiological processes. novusbio.comwikipedia.org They act as cell surface receptors that detect a wide variety of extracellular signals, including hormones, neurotransmitters, light, and odors. wikipedia.org Upon activation by a ligand, GPCRs undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. nih.gov This interaction initiates a cascade of downstream signaling events, often involving the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, which in turn regulate numerous cellular functions. mdpi.comnih.gov The physiological roles of GPCRs are extensive, encompassing vision, taste, smell, mood regulation, and autonomic nervous system control. wikipedia.orgnih.gov Due to their critical roles in cellular communication, GPCRs are major targets for therapeutic drugs. wikipedia.org

Challenges in Orphan GPCR Research

The study of orphan GPCRs presents unique challenges. The primary obstacle is the lack of a known endogenous ligand, which makes it difficult to study their activation mechanisms and physiological roles. mdpi.com Traditional pharmacological approaches rely on the use of known ligands to probe receptor function. In the absence of such tools, researchers must employ alternative strategies, a process often referred to as "deorphanization." nih.gov These strategies include reverse pharmacology, where large libraries of compounds are screened for their ability to activate the orphan receptor. escholarship.org Furthermore, some orphan GPCRs may not have a traditional endogenous ligand and might function through constitutive activity or by forming heterodimers with other GPCRs. escholarship.orgembopress.org Despite these hurdles, the potential for orphan GPCRs to be novel therapeutic targets for a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, drives continued research in this area. mdpi.comnih.govresearchgate.net

Identification of this compound as a GPR27 Agonist

A significant breakthrough in the study of the orphan GPCR GPR27 was the identification of this compound as a surrogate agonist. caymanchem.comchembk.commedchemexpress.comtargetmol.com GPR27, also known as Super Conserved Receptor Expressed in Brain 1 (SREB1), is highly conserved among vertebrates and is predominantly expressed in the central nervous system, as well as in other tissues like the heart, ovary, and testis. rndsystems.com Its function has been linked to processes such as insulin (B600854) production and secretion. caymanchem.comchembk.commedchemexpress.com

The discovery of this compound as a GPR27 agonist was the result of screening efforts to find chemical tools to study this orphan receptor. caymanchem.com Research has shown that this compound can activate GPR27, but interestingly, it does so by promoting the recruitment of β-arrestin 2 to the receptor, rather than through the canonical G protein coupling pathways. sigmaaldrich.comrndsystems.comcaymanchem.com

Specifically, in a firefly luciferase complementation assay, this compound was shown to promote the recruitment of β-arrestin 2 to both a chimeric GPR27V₂ receptor and the wild-type GPR27. rndsystems.comcaymanchem.com The potency of this compound was determined in these assays, with reported pEC₅₀ values of 6.34 for the chimeric receptor and 5.1 for the wild-type receptor. rndsystems.com This corresponds to EC₅₀ values of 0.46 µM and 7.9 µM, respectively. caymanchem.com Importantly, this compound demonstrated selectivity for GPR27 over the closely related receptors GPR85 and GPR173, for which it did not induce β-arrestin-2 recruitment. caymanchem.com This specificity makes this compound a valuable tool for selectively probing the β-arrestin-mediated signaling pathways of GPR27.

Table 2: Research Findings on this compound as a GPR27 Agonist

| Assay | Target | Effect | Potency (pEC₅₀) | Potency (EC₅₀) | Reference |

|---|---|---|---|---|---|

| Firefly Luciferase Complementation | Chimeric GPR27V₂ | β-arrestin 2 recruitment | 6.34 | 0.46 µM | rndsystems.comcaymanchem.com |

| Firefly Luciferase Complementation | Wild-type GPR27 | β-arrestin 2 recruitment | 5.1 | 7.9 µM | rndsystems.comcaymanchem.com |

| β-arrestin 2 Recruitment Assay | GPR85 | No recruitment | - | - | caymanchem.com |

| β-arrestin 2 Recruitment Assay | GPR173 | No recruitment | - | - | caymanchem.com |

Initial Discovery and Screening Methodologies

The discovery of this compound as a GPR27 agonist was the result of a targeted screening campaign aimed at identifying specific surrogate ligands for this orphan receptor. medchemexpress.cn GPR27 presented a challenge for traditional screening methods because it showed no ligand-independent activity in either G protein-mediated pathways or β-arrestin 2 recruitment assays. medchemexpress.cn

To overcome this, researchers developed a specialized screening assay. They observed that a chimeric version of the receptor, GPR27V2, did recruit β-arrestin 2 when in the presence of membrane-anchored G protein-coupled receptor kinase-2. medchemexpress.cn This observation led to the optimization of a firefly luciferase complementation assay designed to screen against this chimeric receptor. medchemexpress.cnrndsystems.com

Using this assay, a diversity-oriented synthesis library was screened, which led to the identification of two compounds with a shared N-phenyl-2,4-dichlorobenzamide scaffold. medchemexpress.cn One of these compounds, this compound, was identified as an analog of another hit, CID 5157334. axonmedchem.com This methodology provided the first selective surrogate agonists for GPR27, enabling further investigation into its signaling pathways. medchemexpress.cn

Specificity and Selectivity Profile (e.g., vs. GPR85, GPR173)

A key characteristic of the identified compounds, including this compound, is their selectivity for GPR27 over its closely related family members, GPR85 and GPR173. medchemexpress.cn This selectivity is crucial for accurately studying the specific functions of GPR27 without confounding off-target effects.

The biological activity of this compound was quantified by its ability to promote the recruitment of β-arrestin 2. In a firefly luciferase complementation assay, it demonstrated distinct potency for both the chimeric and wild-type receptors. rndsystems.com Interestingly, while the compound effectively induces β-arrestin 2 recruitment, studies indicate that it does not cause G protein activation upon binding to GPR27. medchemexpress.cn The specificity of this activity was further confirmed using multiple assay formats, including a NanoLuc Binary Technology β-arrestin 2 assay and imaging of green fluorescent protein-tagged β-arrestin 2. medchemexpress.cn

Table 1: Biological Activity of this compound on GPR27

This interactive table summarizes the potency of this compound in promoting β-arrestin 2 recruitment to GPR27 variants.

| Receptor Target | Assay Type | Potency (pEC50) | Source |

| Chimeric GPR27V2 | Firefly Luciferase Complementation | 6.34 | rndsystems.com |

| Wild-Type GPR27 | Firefly Luciferase Complementation | 5.1 | rndsystems.com |

Contextualization of this compound in Drug Discovery and Chemical Biology Research

This compound serves as a valuable chemical probe in drug discovery and chemical biology, primarily by enabling the functional study of the orphan receptor GPR27. biosynth.commedchemexpress.cn Orphan receptors, which lack known endogenous ligands, are a significant target class in pharmacology, and compounds like this compound are essential for elucidating their physiological roles and therapeutic potential. tocris.com GPR27 itself has been linked to insulin secretion and is highly expressed in the central nervous system, making it a receptor of interest for metabolic and neurological diseases. medchemexpress.commedchemexpress.cnmedchemexpress.cn

The compound is included in various screening libraries used for high-throughput screening (HTS) to identify new bioactive molecules. medchemexpress.comselleck.cn Its application is exemplified by its inclusion in a drug screening pipeline for glioblastoma, where a panel of drugs was tested against patient-derived in vitro models. mdpi.comnih.gov In this specific screen, this compound was tested for its effect on the viability of G18-T tumor cells. The study found that the compound, along with twelve others, only reduced cell viability at the highest concentration (500 µM), an effect attributed to the DMSO solvent rather than specific activity against the cancer cells. mdpi.com While it proved ineffective in this particular cancer model, its inclusion demonstrates its role as a tool compound in broader drug discovery efforts. mdpi.comnih.gov

Table 2: Results of this compound in a Glioblastoma Cell Viability Screen

This interactive table details the outcome of screening this compound against a patient-derived glioblastoma cell line.

| Cell Line | Assay Type | Finding | Investigated Pathway | Source |

| G18-T | Cell Viability | Ineffective | G Protein | mdpi.comnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDXBXPRBQVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Molecular and Cellular Mechanisms of Action

GPR27 Receptor Biology and Expression

GPR27, also known as Super Conserved Receptor Expressed in Brain 1 (SREB1), is a member of the G protein-coupled receptor (GPCR) family. genecards.orgrndsystems.com These receptors are characterized by their seven transmembrane domains and play a crucial role in transducing extracellular signals into intracellular responses. genecards.orgproteinatlas.orgnih.gov GPR27 is part of a small subfamily that includes GPR85 (SREB2) and GPR173 (SREB3), all noted for their high degree of conservation throughout vertebrate evolution. doi.orgresearchgate.net

GPR27 Conservation Across Vertebrates

A defining characteristic of GPR27 is its remarkable level of conservation among vertebrate species. doi.orgmedchemexpress.combiocat.comnih.govtargetmol.com This high degree of evolutionary preservation suggests that GPR27 and its related family members play fundamental roles in vertebrate physiology, particularly within the nervous system. genecards.orgresearchgate.net The significant conservation of its amino acid sequence across different species underscores its importance in biological processes that have been maintained throughout evolution. doi.orgresearchgate.net

Tissue Distribution and Cellular Localization (e.g., Central Nervous System, Pancreas)

GPR27 exhibits a predominant expression in the central nervous system (CNS). medchemexpress.combiocat.comnih.govtargetmol.com More specifically, it is highly expressed in various brain regions, including the caudate nucleus, putamen, hippocampus, and subthalamic nucleus. uniprot.org Its presence is also noted in other tissues such as the pancreas, ovary, testis, heart, and prostate. genecards.orgrndsystems.comuniprot.org

At the cellular level, GPR27 is localized to the cell membrane, consistent with its function as a transmembrane receptor. genecards.orguniprot.org There is also evidence for its presence in the cytoplasm and more specifically within the nucleoplasm, cytosol, and associated with actin filaments. proteinatlas.org This distribution suggests it may have roles beyond traditional cell surface signaling.

Subtypes and Variants of GPR27 (e.g., GPR27V2)

Research into GPR27 has utilized different forms of the receptor, including a chimeric variant known as GPR27V2. rndsystems.comcaymanchem.com This chimera was created to facilitate the study of receptor activity, particularly the recruitment of β-arrestin 2. doi.orgnih.gov Studies have shown that while CID 1375606 can activate the wild-type GPR27, its potency is significantly higher for the GPR27V2 chimera. rndsystems.comcaymanchem.com This suggests that the structural modifications in the GPR27V2 variant may enhance its interaction with surrogate ligands or downstream signaling partners.

Ligand-Receptor Interactions of this compound with GPR27

This compound is a surrogate agonist for GPR27, meaning it can activate the receptor in the absence of its natural (endogenous) ligand, which remains unknown. medchemexpress.combiocat.comtargetmol.comfishersci.fi This compound has been instrumental in characterizing the signaling pathways associated with GPR27 activation.

Binding Affinity and Potency Studies (e.g., pEC50 values)

The potency of this compound has been quantified in various assays. In a firefly luciferase complementation assay measuring the recruitment of β-arrestin 2, this compound demonstrated pEC50 values of 6.34 for the chimeric GPR27V2 and 5.1 for the wild-type GPR27. rndsystems.com Another study reported EC50 values of 0.46 µM for the chimeric GPR27V2 and 7.9 µM for the wild-type GPR27 in a similar β-arrestin-2 complementation assay. caymanchem.com This highlights the selectivity of this compound for GPR27 over closely related receptors like GPR85 and GPR173, for which it does not induce β-arrestin-2 recruitment. caymanchem.com

Table 1: Potency of this compound on GPR27 Variants

| Receptor Variant | Assay Type | pEC50 | EC50 (µM) |

|---|---|---|---|

| Chimeric GPR27V2 | Firefly Luciferase Complementation | 6.34 rndsystems.com | 0.46 caymanchem.com |

Structural Aspects of Ligand-Receptor Recognition (e.g., Benzamide (B126) Scaffold)

The chemical structure of this compound features a benzamide scaffold. Specifically, its formal chemical name is 2,4-dichloro-N-[4-[(phenylamino)carbonyl]phenyl]-benzamide. caymanchem.com Research has identified other compounds with a similar N-phenyl-2,4-dichlorobenzamide scaffold that also act as selective agonists for GPR27. nih.gov This shared chemical framework is crucial for the recognition and activation of the GPR27 receptor, suggesting that the benzamide portion of the molecule plays a key role in the ligand-receptor interaction.

Downstream Signaling Pathways Activated by this compound

The compound this compound is recognized as a surrogate agonist for the orphan G protein-coupled receptor 27 (GPR27). promega.com Its mechanism of action involves the initiation of specific downstream signaling events following receptor binding. A primary pathway activated by this compound is the recruitment of β-arrestin 2, a key protein in GPCR signal transduction and desensitization. promega.co.ukresearchgate.net

Activation of GPR27 by an agonist like this compound is understood to trigger conformational changes in the receptor. This leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). These phosphorylated sites then serve as a docking platform for β-arrestin 2, which translocates from the cytosol to the activated receptor at the plasma membrane. eurofinsdiscovery.combiorxiv.org This recruitment process is a critical step that can lead to receptor internalization and the initiation of G protein-independent signaling cascades. eurofinsdiscovery.combiorxiv.org The engagement of β-arrestin 2 by the GPR27-CID 1375606 complex has been demonstrated and quantified using various biochemical and cell-based assays.

The recruitment of β-arrestin 2 to GPR27 upon stimulation by this compound has been quantitatively demonstrated using firefly luciferase complementation assays. promega.co.ukresearchgate.netnih.govnih.gov This assay format relies on splitting the firefly luciferase enzyme into two non-functional fragments, the N-terminal and C-terminal halves. One fragment is fused to the GPCR (GPR27), and the other is fused to β-arrestin 2. When the agonist—this compound—binds to GPR27, it induces the recruitment of β-arrestin 2, bringing the two luciferase fragments into close enough proximity to reconstitute a functional, light-emitting enzyme. testcatalog.org The resulting luminescence is directly proportional to the extent of the protein-protein interaction.

Research findings indicate that this compound effectively promotes the recruitment of β-arrestin 2 to both a chimeric GPR27V₂ receptor and the wild-type GPR27. promega.co.ukresearchgate.netnih.gov The potency of this compound in these assays was determined, yielding specific pEC₅₀ values.

Table 1: Potency of this compound in Firefly Luciferase Complementation Assays

| Receptor Target | pEC₅₀ Value | Reference |

| Chimeric GPR27V₂ | 6.34 | promega.co.ukresearchgate.netnih.gov |

| Wild-Type GPR27 | 5.1 | promega.co.ukresearchgate.netnih.gov |

The β-galactosidase enzyme fragment complementation (EFC) assay is another established method for monitoring GPCR-β-arrestin interactions. discoverx.com The principle is analogous to the luciferase complementation assay, but it utilizes fragments of the E. coli β-galactosidase enzyme. researchgate.netdiscoverx.com Typically, the GPCR of interest is fused to a small peptide fragment of β-galactosidase (the ProLink™ tag or enzyme donor), while β-arrestin is fused to a larger, inactive fragment of the enzyme (the enzyme acceptor). biorxiv.orgdiscoverx.com Agonist-induced interaction between the GPCR and β-arrestin forces the complementation of the enzyme fragments, creating an active β-galactosidase enzyme. biorxiv.org The activity of the reconstituted enzyme is then measured via the hydrolysis of a chemiluminescent substrate. researchgate.net

While this technology is widely used for assessing β-arrestin recruitment for various GPCRs, publicly available scientific literature has not specifically documented the evaluation of this compound using a β-galactosidase complementation assay.

NanoLuc® Binary Technology (NanoBiT) is a highly sensitive and increasingly utilized structural complementation system for studying protein-protein interactions in real-time within living cells. nih.govnih.gov The system uses NanoLuc® luciferase, an enzyme engineered for its small size and bright luminescence, which is split into a large subunit (LgBiT) and a small, 11-amino-acid peptide subunit (SmBiT). nih.govbmglabtech.com These subunits are fused to the two proteins of interest, for instance, GPR27 and β-arrestin. promega.com The subunits have been optimized to have a very low affinity for each other, meaning that luminescence is generated only when the interaction of the target proteins brings them into close proximity, facilitating their reconstitution. nih.govbmglabtech.com This technology allows for the dynamic and reversible monitoring of protein interactions. promega.com

Despite the utility of NanoBiT® assays for quantifying β-arrestin recruitment to GPCRs, promega.compromega.co.uk there is no specific mention in the available research of this compound having been profiled with this technology.

The translocation of β-arrestin 2 can be directly visualized in living cells using fluorescence microscopy. biorxiv.org In this method, β-arrestin 2 is tagged with a Green Fluorescent Protein (GFP). In unstimulated cells, the β-arrestin-GFP fusion protein is distributed diffusely throughout the cytoplasm. biorxiv.org Upon activation of a GPCR by an agonist, the phosphorylated receptor recruits β-arrestin-GFP to the plasma membrane. biorxiv.org This redistribution is observed as a change from a diffuse cytosolic signal to the formation of distinct, bright puncta at the cell membrane, which often co-localize with clathrin-coated pits during receptor internalization. biorxiv.org This imaging-based assay provides spatial and temporal information about the recruitment process.

No published studies were found that specifically use GFP-tagged β-arrestin 2 imaging to demonstrate the effects of this compound on GPR27.

The PathHunter® platform is a specific, commercially available assay system that is a prominent example of the β-galactosidase enzyme fragment complementation (EFC) technology. nih.gov These cell-based assays are widely used in drug discovery for high-throughput screening of GPCRs. The system uses engineered cell lines that co-express a GPCR tagged with the ProLink™ peptide (enzyme donor) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment of β-galactosidase. biorxiv.orgnih.gov The binding of an agonist to the GPCR induces β-arrestin recruitment, leading to the formation of a functional β-galactosidase enzyme and the generation of a chemiluminescent signal that can be quantified. researchgate.netbiorxiv.org

While the PathHunter® assay is a standard method for quantifying ligand-induced β-arrestin recruitment, research detailing the specific testing of this compound with this platform is not present in the public domain.

Absence of G Protein Activation upon this compound Binding

The compound this compound is identified as a surrogate agonist for the orphan G protein-coupled receptor 27 (GPR27). caymanchem.comnih.gov Its mechanism of action is distinguished by a pronounced signaling bias. Upon binding to GPR27, this compound selectively promotes the recruitment of β-arrestin 2, an essential protein in GPCR regulation and signaling. nih.govrndsystems.com However, research, including studies on its close analog CID 5157334, has demonstrated that this activation does not extend to the canonical G protein signaling pathways. nih.govcaymanchem.com

Specifically, in aequorin-based assays designed to detect intracellular calcium release, this compound failed to initiate signaling through Gq-related pathways. doi.org Further investigations using chimeric G proteins to monitor Gs and Gi pathways also showed no detectable G protein activation upon stimulation with the compound. caymanchem.comdoi.org This indicates that this compound functions as a β-arrestin-biased agonist, selectively engaging a specific downstream signaling cascade while completely bypassing the classical G protein activation routes. nih.govdoi.org This atypical profile is a key feature of its molecular action and differentiates it from traditional GPCR agonists. nih.gov

Formation of Endosome-Like Clusters

The recruitment of β-arrestins to G protein-coupled receptors, a process robustly induced by this compound, is a critical first step in receptor internalization. nih.govelifesciences.org Following binding, β-arrestins act as adaptor proteins that link the receptor to components of the endocytic machinery, such as clathrin, promoting the clustering of receptor-arrestin complexes in clathrin-coated pits. elifesciences.org This process leads to the internalization of the receptor into intracellular vesicles, namely endosomes. nih.govuniprot.org

Once internalized, these endosomes can function as stable signaling platforms, sometimes referred to as "signalosomes," from which sustained, G protein-independent signaling can occur. uniprot.orgportlandpress.com While the binding of this compound to GPR27 initiates β-arrestin 2 recruitment, the prerequisite for such internalization, specific microscopic studies detailing the subsequent formation of distinct endosome-like clusters for this particular compound are not extensively documented in the available scientific literature. nih.gov However, the established role of β-arrestin in mediating the endocytosis of GPCRs and forming endosomal signaling complexes is a fundamental concept in cell biology. nih.govportlandpress.com

Computational Approaches to GPR27-Ligand Dynamics

Given the absence of a crystal structure for GPR27, computational methods have been indispensable for elucidating the dynamics of its interaction with ligands like this compound and its analogs. nih.govbiorxiv.org Researchers have employed molecular modeling techniques to build homology models of the GPR27 receptor, often based on the known structures of other related GPCRs. nih.gov

These models serve as a virtual framework for molecular docking studies. nih.govresearchgate.net In these simulations, ligands are computationally placed into the predicted binding site of the receptor model to identify the most likely binding poses and key molecular interactions. For example, docking studies with the GPR27 agonist PT-91, a compound related to the benzamide class of ligands, helped predict its putative binding site and the specific amino acid residues within the receptor that it interacts with. nih.govresearchgate.net

Further computational analysis using molecular dynamics (MD) simulations can then be used to validate these poses and explore the flexibility of both the receptor and the ligand over time. nih.gov These approaches are crucial for understanding the structure-activity relationships within a class of ligands and for the rational design of new, more potent, or selective GPR27 modulators. nih.govbiorxiv.org

Iii. Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro studies have been fundamental in identifying and characterizing CID 1375606. These approaches allow for controlled investigation of the compound's effects at the cellular and molecular level.

The investigation of this compound's activity has been conducted using well-established and robust mammalian cell lines, which are amenable to genetic modification and high-throughput analysis.

Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells, and their derivatives like HEK293T, are a cornerstone in GPCR research due to their high efficiency for transfection, allowing for the introduction of foreign DNA to express specific receptors of interest. multispaninc.comevitria.com In the study of GPR27, HEK293 cells were used to transiently express the receptor and associated signaling proteins to create a functional assay system. researchgate.net Engineered variants, such as those stably expressing G-protein subunits (e.g., Gα16) or β-arrestin, are instrumental in developing specific signaling assays. multispaninc.com

Chinese Hamster Ovary (CHO-K1) Cells: CHO-K1 cells, a subclone derived from the ovary of the Chinese hamster, are widely utilized in biological and medical research for their genetic stability and robust growth. multispaninc.comculturecollections.org.uk Like HEK293 cells, they serve as a reliable "background" for expressing proteins like GPCRs and are frequently used to generate stable cell lines for drug discovery and pharmacological testing. multispaninc.cominscreenex.de CHO-K1 cells can also be engineered to express specific signaling components, such as β-Arrestin1 or β-Arrestin2, to facilitate the study of particular pathways. multispaninc.com

Reporter gene assays are a versatile and sensitive class of experiments used to measure receptor activation by monitoring the expression of an easily detectable "reporter" protein. nih.govnih.gov For GPCRs, these assays are designed to link receptor activation to the transcription of a reporter gene, such as luciferase. promega.co.uk

In the case of this compound, a firefly luciferase complementation assay was a key technology. tocris.comcaymanchem.comfujifilm.com In this system, the GPR27 receptor and the signaling protein β-arrestin 2 are fused to two separate, non-functional fragments of the luciferase enzyme. When this compound binds to GPR27 and induces a conformational change, it promotes the recruitment of β-arrestin 2. This brings the two luciferase fragments into close proximity, allowing them to reconstitute a functional enzyme that generates a measurable light signal. tocris.comresearchgate.netrndsystems.com This method provides a direct, quantitative readout of receptor activation and was instrumental in identifying this compound as a GPR27 agonist. caymanchem.comresearchgate.net

The primary mechanism of action identified for this compound is the promotion of a specific protein-protein interaction: the recruitment of β-arrestin 2 to the GPR27 receptor. tocris.comcaymanchem.comrndsystems.com

Luciferase and NanoBiT® Complementation Assays: The firefly luciferase complementation assay, as described above, is a principal biochemical method used to quantify this interaction. tocris.comresearchgate.net As an orthogonal confirmation, a NanoBiT® (NanoLuc® Binary Technology) assay was also employed. This assay functions on a similar principle but uses a smaller, brighter luciferase (NanoLuc®) split into two subunits, which provides a highly sensitive and specific measurement of the GPR27/β-arrestin 2 interaction upon agonist stimulation. researchgate.net

Quantitative Findings: These assays revealed that this compound selectively promotes β-arrestin 2 recruitment to GPR27 but not to closely related receptors like GPR85 and GPR173. caymanchem.com The potency of this compound was quantified in these systems, yielding specific EC₅₀ values. caymanchem.com

| Assay Target | Assay Type | EC₅₀ (µM) | pEC₅₀ | Source |

|---|---|---|---|---|

| Chimeric GPR27V₂ | Luciferase Complementation | 0.46 | 6.34 | tocris.comcaymanchem.com |

| Wild-Type GPR27 | Luciferase Complementation | 7.9 | 5.1 | tocris.comcaymanchem.com |

To visually confirm the biochemical findings, advanced imaging techniques were utilized. These methods allow for the direct observation of protein movement and localization within the cell in real-time.

Confocal Microscopy: Researchers used confocal microscopy to visualize the translocation of β-arrestin. In this approach, β-arrestin 2 was tagged with Green Fluorescent Protein (GFP). In unstimulated cells, the fluorescently-tagged β-arrestin-GFP is distributed throughout the cytoplasm. Upon stimulation of GPR27-expressing cells with this compound, confocal imaging captured the movement of β-arrestin-GFP from the cytoplasm to the cell membrane where it co-localized with the GPR27 receptor. researchgate.net This technique provided direct visual evidence corroborating the data from the complementation assays. researchgate.net

The discovery of this compound as a GPR27 agonist was the result of a high-throughput screening (HTS) campaign. HTS involves the rapid, automated testing of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target. atrandi.com

The strategy for finding a GPR27 ligand involved a functional, cell-based HTS assay. researchgate.net Specifically, the β-arrestin 2 recruitment assay using firefly luciferase complementation was optimized for a high-throughput format. researchgate.net A library of diverse chemical compounds was screened against HEK293 cells expressing a chimeric GPR27V₂ receptor, which was designed to enhance signaling and facilitate the identification of active compounds. researchgate.net This screening identified the N-phenyl-2,4-dichlorobenzamide scaffold, leading to the characterization of this compound as a selective surrogate agonist for GPR27. researchgate.net

In Vivo Research Models

Based on currently available scientific literature, there are no published studies detailing the use of this compound in in vivo research models. The characterization of this compound has been confined to in vitro systems. Product information sheets specify that the compound is intended for laboratory research use only. tocris.comcaymanchem.com While in vivo models such as zebrafish and rodents have been used to investigate agonists for other GPCRs like GPR139, similar studies for this compound have not been reported. frontiersin.orgnih.gov

Animal Models for GPR27 Functional Studies

To understand the physiological and pathophysiological roles of GPR27 in a whole-organism context, researchers have turned to various animal models. These models allow for the investigation of the receptor's function in complex biological systems.

Mouse Models: Whole-body knockout of GPR27 in mice has been a valuable tool. researchgate.net Studies on these knockout mice revealed that while they are born at expected Mendelian ratios and show no major physical abnormalities, they do exhibit slightly impaired glucose tolerance and lower plasma insulin (B600854) levels. researchgate.netmdpi.com Interestingly, the deletion of GPR27 also led to a reduction in the expression of a neighboring gene, Eif4e3. researchgate.net Furthermore, transcriptomic analysis in Shank3-overexpressing mice, a model for autism spectrum disorders, showed that GPR27 mRNA levels were decreased in the cortex. frontiersin.org

Zebrafish Models: The zebrafish (Danio rerio) has also been employed as a model organism to study GPR27 function, particularly in the context of metabolism. nih.govresearchgate.net Genetic deletion of the gpr27 gene in zebrafish was shown to alter acylcarnitine metabolism, leading to insulin sensitivity issues and altered glucose homeostasis. nih.govresearchgate.net This model has been instrumental in identifying a novel role for GPR27 in lipid metabolism and its connection to insulin signaling. researchgate.net

Methodologies for Compound Administration and Efficacy Assessment

The administration of compounds like this compound and the subsequent assessment of their efficacy are critical steps in preclinical research. While specific dosage information is beyond the scope of this article, the general methodologies employed are noteworthy.

In vitro studies often involve the application of the compound to cell cultures, such as patient-derived glioma stem cells, to assess its impact on cell viability and proliferation. nih.gov Efficacy in these models is typically measured by determining the concentration of the compound required to inhibit a specific biological process by 50% (IC50).

For in vivo studies in animal models, compounds can be administered through various routes. The efficacy of the treatment is then evaluated by monitoring physiological parameters, such as blood glucose levels, or by observing changes in tumor growth in cancer models. dovepress.comglpbio.com

Advanced Omics Technologies in GPR27 Research

The advent of "omics" technologies has revolutionized the study of GPR27 by providing a holistic view of the molecular changes associated with its activity.

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying genes regulated by GPR27. For instance, RNA sequencing (RNA-seq) of hepatocellular carcinoma (HCC) cells after GPR27 knockdown revealed 519 differentially expressed genes, with 257 being upregulated and 262 downregulated. dovepress.com This analysis pointed towards the involvement of the MAPK signaling pathway in the pro-proliferative effects of GPR27 in HCC. dovepress.com In another study, transcriptomic analysis of ovarian cancer tissues showed that GPR27 was over-expressed compared to normal tissue. tandfonline.com

Proteomics, which focuses on the entire set of proteins, has been used to validate the expression of GPR27 in various tissues. Immunohistochemistry, a key proteomic technique, has been used to show that GPR27 protein levels are upregulated in ovarian cancer tissues compared to normal ovarian tissue. tandfonline.comacs.org

Metabolomics, the large-scale study of small molecules or metabolites, has provided crucial insights into the metabolic pathways influenced by GPR27. In zebrafish, a mass spectrometry-based metabolite profiling platform was used to analyze the impact of gpr27 deletion. nih.govresearchgate.net This approach revealed that the loss of gpr27 led to an increase in medium-chain acylcarnitines, which are lipid species associated with insulin resistance in humans. nih.govresearchgate.net Specifically, levels of C6-hexanoylcarnitine, C8-octanoylcarnitine, C9-nonanoylcarnitine, and C10-decanoylcarnitine were elevated. researchgate.net

Genetic Modulation Techniques

The ability to precisely manipulate the genome has provided powerful tools for dissecting the function of GPR27.

Gene knockout and knockdown techniques are fundamental to understanding the loss-of-function phenotypes of a particular gene.

RNA Interference (RNAi): Short interfering RNA (siRNA) has been used to knock down GPR27 expression in cell lines. In HCC cells, siRNA-mediated knockdown of GPR27 inhibited cell proliferation. dovepress.com Similarly, an siRNA screen in mouse pancreatic beta cells demonstrated that reducing Gpr27 levels led to decreased insulin promoter activity and glucose-stimulated insulin secretion. nih.gov

CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a powerful tool for generating precise genetic modifications. nih.gov In zebrafish, CRISPR/Cas9 was used to create a gpr27 knockout line by introducing a 19-base pair deletion in the gene. nih.govresearchgate.net This model was crucial in establishing the link between GPR27, acylcarnitine metabolism, and insulin sensitivity. nih.govresearchgate.net In 3T3 cells, CRISPR-Cas9 was used to knock out GPR27, and these cells were then used to show that the GPR27 agonist '8535' could no longer induce an increase in intracellular lactate, a key product of aerobic glycolysis. mdpi.com

Overexpression of GPR27 and its Variants

The study of this compound has been notably advanced through the use of engineered cell-based assays that employ the overexpression of its target receptor, the G-protein coupled receptor 27 (GPR27), and its variants. researchgate.netarctomsci.com GPR27 is an orphan receptor, meaning its natural (endogenous) ligand is not known, which complicates the investigation of its biological functions. researchgate.net

To overcome this challenge, researchers have utilized experimental models where GPR27 is expressed at high levels in host cells. In a pivotal study, a firefly luciferase complementation assay was optimized to screen for surrogate agonists. researchgate.net This assay measures the recruitment of β-arrestin 2, a protein involved in receptor signaling and desensitization, to the receptor upon agonist binding. researchgate.netrndsystems.com

Initial investigations revealed that the wild-type GPR27 did not exhibit measurable ligand-independent activity in either G protein-mediated pathways or β-arrestin 2 recruitment. researchgate.net Consequently, a chimeric receptor, GPR27V2, was engineered. This variant incorporates elements that facilitate the measurement of β-arrestin 2 recruitment. researchgate.net It was through screening against this chimeric GPR27V2 that this compound was identified as a potent agonist. researchgate.netrndsystems.comtocris.com

Further experiments confirmed that this compound promotes the recruitment of β-arrestin 2 to both the chimeric GPR27V2 and the wild-type GPR27, demonstrating its efficacy as a surrogate agonist for the receptor. rndsystems.comtocris.com

Table 1: Activity of this compound in GPR27 β-arrestin 2 Recruitment Assays

| Receptor Variant | Assay Type | Measured Activity (pEC₅₀) | Reference |

| Chimeric GPR27V₂ | Firefly Luciferase Complementation | 6.34 | rndsystems.comtocris.com |

| Wild-Type GPR27 | Firefly Luciferase Complementation | 5.1 | rndsystems.comtocris.com |

Chemoinformatic and Bioinformatics Approaches

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for correlating the chemical structure of a compound with its biological activity. gardp.org These studies help to identify the key chemical features, or pharmacophores, responsible for a molecule's effects, guiding the optimization of lead compounds into more potent and selective drug candidates. researchgate.netnih.gov

In the context of GPR27 agonists, the discovery of this compound alongside another active compound was crucial for initial SAR insights. researchgate.net Both compounds were found to share a common chemical scaffold: N-phenyl-2,4-dichlorobenzamide. researchgate.net This shared structural motif suggests that it is a critical component for the agonistic activity at the GPR27 receptor. The identification of this common scaffold provides a foundational data point for further SAR exploration, where systematic chemical modifications could be made to probe the effects of different substituents on potency and selectivity. researchgate.netfrontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. biorxiv.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, which can help identify the binding site and key interactions like hydrogen bonds. nih.gov

Ligand-Based and Structure-Based Drug Design

The discovery of this compound as a GPR27 agonist enables the application of both ligand-based and structure-based drug design strategies for the development of new chemical probes and potential therapeutics. extrapolations.comnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. gardp.orgextrapolations.com This approach relies solely on the knowledge of molecules that are known to be active, like this compound. gardp.org By analyzing the common structural features of known agonists, researchers can develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) to guide the design of new compounds with improved properties. mdpi.com The identification of the N-phenyl-2,4-dichlorobenzamide scaffold is a first step in this direction for GPR27 agonists. researchgate.net

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the protein target. extrapolations.comoptibrium.com If a crystal structure or a reliable homology model of GPR27 were available, SBDD would allow for the virtual docking of this compound into its binding pocket. This would provide a detailed view of the binding interactions and serve as a blueprint for rationally designing new molecules with enhanced affinity and efficacy. mdpi.com Often, LBDD and SBDD are used in an integrated fashion to maximize the efficiency of the drug design process. nih.gov

Iv. Functional Implications and Biological Roles of Gpr27 Activation by Cid 1375606

GPR27 and Insulin (B600854) Secretion

Recent studies have increasingly pointed towards a significant role for GPR27 in metabolic regulation, particularly in the context of insulin secretion and glucose balance. researchgate.netbiorxiv.org

GPR27 is expressed in pancreatic beta cells, the primary producers of insulin. nih.gov7tmantibodies.com Research using siRNA screening in the MIN6 mouse pancreatic beta cell line identified Gpr27 as a positive regulator of insulin production. nih.govresearchgate.net Specific findings from these studies include:

Insulin Promoter Activity: Knockdown of Gpr27 was shown to decrease endogenous mouse insulin promoter activity. nih.gov This suggests that GPR27 is involved in the transcriptional regulation of the insulin gene.

Glucose-Stimulated Insulin Secretion (GSIS): The same study demonstrated that reducing Gpr27 levels also impairs glucose-stimulated insulin secretion. nih.gov

Signaling Pathway: Over-expression of Gpr27 in 293T cells led to an increase in inositol (B14025) phosphate (B84403) levels, suggesting that the receptor may couple to the Gq/11 signaling pathway to exert its effects. nih.gov

These findings highlight GPR27 as a novel component in the complex machinery that governs beta-cell function and insulin synthesis. nih.govescholarship.org

As an agonist for GPR27, CID 1375606 is instrumental in elucidating the receptor's role in systemic glucose control. rndsystems.comselleckchem.com While direct studies on this compound's in-vivo metabolic effects are limited, the functional role of GPR27 activation provides a strong indication of its potential impact. patsnap.com

Studies on a whole-body gpr27 knockout zebrafish model revealed significant defects in glucose homeostasis and insulin signaling. nih.gov These knockout zebrafish exhibited a potentiated elevation in glucose levels when subjected to metabolic challenges. researchgate.net This suggests that the absence of GPR27 function impairs the ability to manage glucose effectively. nih.gov Furthermore, the loss of gpr27 was found to increase the levels of certain medium-chain acylcarnitines, which are lipid species associated with insulin resistance in humans. researchgate.net

The collective evidence suggests that activation of GPR27, such as by this compound, plays a part in maintaining glucose homeostasis and supporting normal insulin secretion processes. openaccessjournals.comnih.govnih.govelspub.com

Table 1: Research Findings on GPR27's Role in Insulin Regulation and Glucose Homeostasis This table is interactive. You can sort and filter the data.

| Model System | Experimental Approach | Key Finding | Reference |

|---|---|---|---|

| MIN6 Mouse Pancreatic Beta Cells | siRNA Knockdown of Gpr27 | Reduced insulin promoter activity. | nih.gov |

| MIN6 Mouse Pancreatic Beta Cells | siRNA Knockdown of Gpr27 | Decreased glucose-stimulated insulin secretion (GSIS). | nih.gov |

| 293T Cells | Gpr27 Over-expression | Increased inositol phosphate levels, suggesting Gq/11 coupling. | nih.gov |

| Zebrafish (Danio rerio) | Whole-body gpr27 knockout | Potentiated elevation in glucose levels after metabolic stress. | researchgate.netnih.gov |

| Zebrafish (Danio rerio) | Whole-body gpr27 knockout | Elevated levels of medium-chain acylcarnitines linked to insulin resistance. | researchgate.net |

| Zebrafish (Danio rerio) | Whole-body gpr27 knockout | Abrogated insulin-dependent Akt phosphorylation and glucose utilization. | researchgate.net |

GPR27 in the Central Nervous System (CNS)

GPR27 is prominently expressed throughout the central nervous system, which was the basis for its original name, SREB1 (Super Conserved Receptor Expressed in Brain 1). rndsystems.combiorxiv.org Its high sequence conservation and abundant expression point to fundamental, yet undiscovered, neuronal functions. rndsystems.comresearchgate.netaxonmedchem.com

Expression of GPR27 is widespread across various brain regions. uniprot.orgbyabscience.cn Data from human and rodent models show high transcript levels in areas crucial for motor control, memory, and emotional processing. uniprot.orgproteinatlas.org

Key Brain Regions: High expression is consistently noted in the caudate nucleus, putamen, hippocampus, and subthalamic nucleus. uniprot.orgbyabscience.cn It is also present in the cerebral cortex and hypothalamus. 7tmantibodies.comproteinatlas.org

Neuronal Cell Expression: Studies have identified GPR27 mRNA in various neuronal cell types, including medium spiny neurons and hippocampal neurons. proteinatlas.orgplos.org

Cellular Signaling: In neuronal cells, GPR27 has been implicated in signaling pathways initiated by plasmalogens, a class of lipids enriched in the brain. plos.org Knockdown of GPR27 was shown to inhibit plasmalogen-mediated phosphorylation of ERK, a key protein in cell signaling. plos.org This suggests GPR27 may play a role in neuronal survival and plasticity.

Given its prominent role in the CNS, dysregulation of GPR27 has been associated with several neurological conditions. nih.gov

Neurodevelopmental Disorders: Gene-level associations have linked GPR27 to Blepharophimosis and Autism Spectrum Disorder. genecards.org The complex interplay between metabolic factors and neurodevelopmental pathways, such as the known association between maternal diabetes and ASD risk, may involve genes like GPR27 that influence both glucose homeostasis and neuronal function. ejgm.co.uk

Neurodegenerative Diseases: GPR27 is expressed in brain regions involved in cognition and learning, such as the prefrontal cortex. nih.gov This has led to suggestions that it could be a potential therapeutic target for intervention in neurodegenerative disorders. nih.govassaygenie.com

Gliomas: Recent research has uncovered a correlation between GPR27 expression and the prognosis of gliomas, a type of brain tumor. nih.gov GPR27 expression was found to be negatively correlated with the World Health Organization (WHO) grade of the tumor, with lower levels observed in more aggressive, higher-grade gliomas. This indicates that GPR27 may function as a potential prognostic biomarker in glioma patients. nih.gov

GPR27 in Other Organ Systems

Beyond the pancreas and the central nervous system, GPR27 is expressed in a variety of other tissues, indicating a broad physiological role. rndsystems.comuniprot.orgrndsystems.com

High levels of GPR27 transcripts have been detected in the following organ systems:

Reproductive System: Ovary and testis. uniprot.orgbyabscience.cngenecards.orgaffbiotech.com

Cardiovascular System: Heart. uniprot.orgbyabscience.cngenecards.orgaffbiotech.com

Male Accessory Gland: Prostate. uniprot.orgbyabscience.cngenecards.orgaffbiotech.com

Immune System: Peripheral leukocytes. uniprot.orgbyabscience.cngenecards.orgaffbiotech.com

Lower levels of expression are also found in the small intestine. uniprot.orgbyabscience.cn The functional significance of GPR27 in these tissues is an active area of investigation.

Table 2: Expression Profile of GPR27 in Human Tissues This table is interactive. You can sort and filter the data.

| Organ System | Tissue | Expression Level | Reference |

|---|---|---|---|

| Nervous System | Brain (multiple regions) | High | rndsystems.comuniprot.orgbyabscience.cn |

| Endocrine System | Pancreas | Low | nih.govuniprot.orgbyabscience.cn |

| Reproductive System | Ovary | High | rndsystems.comuniprot.orgbyabscience.cn |

| Reproductive System | Testis | High | rndsystems.comuniprot.orgbyabscience.cn |

| Cardiovascular System | Heart | High | rndsystems.comuniprot.orgbyabscience.cn |

| Male Reproductive | Prostate | High | rndsystems.comuniprot.orgbyabscience.cn |

| Immune System | Peripheral Leukocytes | High | rndsystems.comuniprot.orgbyabscience.cn |

| Digestive System | Small Intestine | Low | uniprot.orgbyabscience.cn |

Implications for Metabolic Diseases

The G protein-coupled receptor 27 (GPR27) has emerged as a significant area of investigation in the context of metabolic regulation. Its expression in key metabolic tissues, including pancreatic islets, skeletal muscle, and adipose tissue, suggests a direct role in systemic energy balance. 7tmantibodies.comresearchgate.netnih.gov GPR27 is implicated in several crucial physiological processes such as insulin secretion, energy metabolism, and lipid metabolism. researchgate.netnih.gov

Research has increasingly pointed towards GPR27 as a novel therapeutic target for metabolic diseases like type 2 diabetes and obesity. 7tmantibodies.comrndsystems.com This is based on its identified roles in glucose and energy homeostasis, insulin resistance, and β-cell function. rndsystems.com

Studies using small interfering RNA (siRNA) libraries to screen for regulators of insulin production identified GPR27 as a top positive regulator of the insulin promoter and glucose-stimulated insulin secretion. plos.orgresearchgate.net Knockdown of the Gpr27 gene was shown to reduce the activity of the insulin promoter and subsequent insulin secretion in pancreatic beta cells. plos.org

Further research using a gpr27 knockout zebrafish model provided deeper insights into its function. nih.gov The genetic deletion of gpr27 led to significant alterations in metabolic processes:

Glucose Homeostasis : The knockout zebrafish exhibited higher glucose levels when challenged with pharmacological or nutritional perturbations. nih.gov

Insulin Sensitivity : Deletion of gpr27 impaired insulin-dependent signaling pathways, specifically Akt phosphorylation, and reduced glucose utilization, indicating a state of insulin resistance. nih.gov

Lipid Metabolism : The knockout model showed elevated levels of medium-chain acylcarnitines, which are lipid species associated with insulin resistance in humans. nih.gov

These findings collectively suggest that GPR27 signaling is integral to maintaining metabolic health and that its dysregulation could contribute to the pathology of diabetes and other metabolic syndromes. nih.gov Consequently, modulating GPR27 activity presents a promising strategy for therapeutic intervention.

Table 1: Summary of GPR27's Role in Metabolic Regulation

| Metabolic Function | Key Research Findings | Relevant Tissues | Reference(s) |

|---|---|---|---|

| Insulin Regulation | Positively regulates insulin promoter activity and glucose-stimulated insulin secretion. | Pancreatic Islets | plos.orgresearchgate.net |

| Glucose Homeostasis | Involved in glucose utilization and tolerance. | Pancreas, Skeletal Muscle | nih.govmdpi.com |

| Lipid Metabolism | Influences acylcarnitine metabolism and the expression of carnitine-shuttle complex enzymes. | Adipose Tissue, Liver | nih.govnih.gov |

The study of GPR27's function has been historically challenged by the absence of a known endogenous ligand. researchgate.netresearchgate.net The development of surrogate agonists like this compound is therefore a critical advancement for the field. medchemexpress.commedchemexpress.euselleckchem.com this compound is a specific agonist for GPR27, enabling researchers to activate the receptor and systematically investigate its downstream biological effects. medchemexpress.comadooq.com

Potential Connections to Inflammation and Immunity

Emerging evidence suggests that GPR27's functional role extends beyond metabolism into the realms of inflammation and immunity. A 2023 study investigating the role of GPR27 in gastric cancer revealed significant correlations between GPR27 expression and the tumor immune microenvironment. nih.gov

The study found that the mRNA expression level of GPR27 was positively correlated with the infiltration of numerous types of immune cells, including B cells, CD8+ T cells, CD4+ T cells, macrophages, neutrophils, and dendritic cells. nih.gov Further analysis of immune cell markers provided more specific links. nih.gov Single-cell analysis from this research indicated that GPR27 is predominantly expressed in macrophages, suggesting a key role in regulating the function of these critical immune cells. nih.gov

Another line of evidence comes from pathway analysis, which links GPR27 to "ADORA2B mediated anti-inflammatory cytokines production," pointing to a potential mechanism by which it could modulate immune responses. pitt.edu While research into the direct role of GPR27 in inflammation is still developing, these findings establish a strong basis for its involvement in immune regulation and highlight it as a potential target for immunomodulatory therapies. nih.gov

Table 2: Correlation Between GPR27 Expression and Immune Cell Markers in Gastric Cancer

| Immune Cell Type | Associated Marker Genes | Correlation with GPR27 | Reference(s) |

|---|---|---|---|

| B Cell | CD19, CD79A | Positive | nih.gov |

| CD8+ T Cell | CD8A, CD8B | Positive | nih.gov |

| Macrophage | CD68, CD163, MSR1 | Positive | nih.gov |

| T-Cell (General) | CD3D, CD3E, CD2 | Positive | nih.gov |

| M1 Macrophage | NOS2, IRF5, PTGS2 | Positive | nih.gov |

| M2 Macrophage | CD163, VSIG4, MS4A4A | Positive | nih.gov |

V. Therapeutic Potential and Preclinical Development

CID 1375606 as a Research Tool for GPR27 Pharmacology

This compound has emerged as an invaluable research tool for elucidating the pharmacological properties of GPR27, an orphan receptor with a high degree of conservation among vertebrates and predominant expression in the central nervous system and pancreas. medchemexpress.comblogspot.comnih.gov The absence of a known endogenous ligand for GPR27 has historically hampered the study of its biological functions. nih.gov The development of surrogate agonists like this compound has been a significant breakthrough, enabling researchers to probe the receptor's signaling pathways. nih.gov

Specifically, this compound has been shown to act as a GPR27 agonist by promoting the recruitment of β-arrestin 2. nih.govrndsystems.com This was demonstrated in a firefly luciferase complementation assay, where this compound induced β-arrestin 2 recruitment to both a chimeric GPR27V2 and the wild-type GPR27. nih.govrndsystems.com Interestingly, this activation by this compound appears to be independent of G protein activation, suggesting a biased agonism that favors the β-arrestin pathway. nih.gov This specificity makes this compound a precise tool for studying the consequences of GPR27-mediated β-arrestin signaling.

The table below summarizes the in vitro activity of this compound from β-arrestin 2 recruitment assays:

| Assay Type | Receptor | Parameter | Value | Reference |

| Firefly Luciferase Complementation Assay | Chimeric GPR27V2 | pEC50 | 6.34 | rndsystems.com |

| Firefly Luciferase Complementation Assay | Wild-type GPR27 | pEC50 | 5.1 | rndsystems.com |

Preclinical Evaluation of this compound

The preclinical evaluation of a compound is a critical step in assessing its potential for further development. This stage involves a series of in vitro and in vivo studies to determine its efficacy, safety, and pharmacokinetic profile.

Currently, there is a notable lack of publicly available, detailed in vivo efficacy studies for this compound in established animal models for specific diseases. While the compound is available for animal experiments, and formulation protocols for in vivo use have been described, the results of such studies have not been widely published. medchemexpress.comarctomsci.comtargetmol.com

However, some research provides context for its potential in vivo applications. This compound was included in a drug screening pipeline for glioblastoma, the most aggressive primary brain tumor in adults. mdpi.comnih.gov This screening aimed to identify effective drugs using patient-derived in vitro models, including 2D glioma stem cells and 3D glioblastoma explant organoids. mdpi.com While this points to a potential therapeutic area, specific in vivo data on the efficacy of this compound in glioblastoma xenograft models is not yet available. nih.gov

Comprehensive safety and toxicity data for this compound from formal preclinical studies are not extensively detailed in the public domain. Information is primarily available from safety data sheets provided by commercial suppliers. These documents indicate that the toxicological properties of this compound have not been fully investigated. axonmedchem.com General handling precautions for a research chemical of its nature are advised, including avoiding inhalation, ingestion, and contact with skin and eyes. axonmedchem.com It is also noted that the compound may be harmful if absorbed through the skin or ingested and may cause irritation to the eyes, mucous membranes, and upper respiratory system. axonmedchem.com There is no available information on carcinogenicity, mutagenicity, or teratogenicity. axonmedchem.com

Detailed in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies for this compound are not currently available in published literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action and dose-response relationship in a living organism. While formulation guides for in vivo administration exist, the resulting pharmacokinetic profiles and pharmacodynamic effects in animal models have not been reported. arctomsci.com

Translational Research and Clinical Relevance

Translational research aims to bridge the gap between preclinical discoveries and their application in human health. For this compound, this involves connecting the findings from its preclinical evaluation to the pathophysiology of human diseases where GPR27 may play a role.

The potential clinical relevance of modulating GPR27 with a compound like this compound can be inferred from the known and emerging roles of this receptor in human physiology and disease.

GPR27 has been linked to insulin (B600854) secretion, a critical process in metabolic diseases like diabetes. medchemexpress.comblogspot.com Studies have shown that deletion of Gpr27 in vivo in mice leads to a reduction in insulin mRNA. nih.govresearchgate.net Although this did not result in diabetes in the studied mouse model, it does suggest that targeting GPR27 could have implications for pancreatic beta-cell function. nih.govresearchgate.net The availability of this compound provides a tool to further explore the potential of GPR27 agonism in the context of metabolic disorders.

Furthermore, the high expression of GPR27 in the central nervous system suggests its involvement in neurological functions. medchemexpress.comblogspot.com The inclusion of this compound in a glioblastoma drug screening program highlights a potential application in neuro-oncology. mdpi.comnih.gov Glioblastoma is characterized by significant inter- and intra-tumoral heterogeneity, making the development of effective therapies challenging. mdpi.comnih.gov Investigating the effect of GPR27 modulation by this compound in preclinical models of glioblastoma could provide insights into new therapeutic strategies. nih.govnih.gov

Potential Therapeutic Applications for GPR27 Modulation

Research into GPR27 function has unveiled its potential as a therapeutic target in several key disease areas. The modulation of this receptor, for instance by agonists like this compound, could offer novel treatment strategies.

Metabolic Disorders: GPR27 is expressed in pancreatic islets, skeletal muscle, and adipose tissue, suggesting a role in metabolism. 7tmantibodies.com Studies have linked the receptor to insulin production and secretion, as well as glucose and lipid metabolism. medchemexpress.com7tmantibodies.comresearchgate.netnih.gov This implicates GPR27 as a potential pharmacological target for metabolic conditions such as type 2 diabetes and obesity. 7tmantibodies.comfebscongress.org Research has shown that GPR27 may act as a positive regulator of insulin production, highlighting its therapeutic potential in metabolic regulation. tandfonline.com

Oncology: Recent evidence points to a significant role for GPR27 in cancer. In gliomas, the most common type of primary brain tumor, GPR27 expression levels are inversely correlated with tumor grade and are associated with patient prognosis. nih.govnih.govresearchgate.net Lower GPR27 expression is linked to higher death rates in glioma patients. nih.govnih.govbiorxiv.org Cellular experiments have confirmed that GPR27 can inhibit the growth of glioma cells, suggesting that activating the receptor could be a viable therapeutic strategy. nih.govnih.govresearchgate.net Furthermore, GPR27 has been identified as a potential biomarker in ovarian cancer, where its expression may predict patient survival and response to platinum-based therapies. tandfonline.com Contrastive learning approaches have also uncovered new connections between GPR27 and key oncologic pathways, including BRAF. biorxiv.org

Neuroscience: Given its predominant expression in the central nervous system, including the hypothalamus, hippocampus, and cortex, GPR27 is believed to play a part in neuronal processes. targetmol.com7tmantibodies.com The receptor has been postulated to participate in neuronal plasticity and l-lactate (B1674914) homeostasis, although this remains an area of active investigation. researchgate.netnih.gov As such, targeting GPR27 could have applications in neurodegenerative or psychiatric disorders.

Challenges and Opportunities in Orphan GPCR Drug Discovery

The pursuit of drugs targeting orphan receptors like GPR27 is fraught with challenges but also presents significant opportunities for therapeutic innovation. frontiersin.org G protein-coupled receptors (GPCRs) are historically one of the most successful drug target classes, yet a large number remain orphans with unknown endogenous ligands and functions. febscongress.orgnews-medical.net

Challenges:

Lack of Endogenous Ligand: The primary challenge is the absence of a known natural ligand. mdpi.comnih.gov This complicates the understanding of the receptor's physiological role and makes the development of functional cell-based assays more difficult. frontiersin.org

Complex Signaling: Orphan GPCRs can exhibit unconventional signaling. GPR27, for instance, appears to signal preferentially through β-arrestin rather than canonical G-protein pathways. nih.govfrontiersin.org Understanding this biased signaling is essential for designing effective drugs and avoiding off-target effects. biorxiv.org

Assay Development and Screening: Without a known ligand to displace or a defined signaling output to measure, creating high-throughput screening assays is difficult. researchgate.net Researchers often have to screen vast compound libraries to find surrogate ligands, as was done to identify the first modulators of GPR27. nih.gov

Opportunities:

Untapped Therapeutic Potential: The large number of orphan GPCRs represents a significant untapped resource for novel drug discovery. news-medical.netmdpi.com Deorphanizing these receptors could unlock first-in-class therapies for a wide range of human diseases. frontiersin.org

Technological Advances: Innovations in structural biology, computational modeling, and screening technologies are accelerating the pace of orphan GPCR research. news-medical.netmdpi.com Fragment-based screening and AI-powered approaches are making it easier to identify and optimize novel ligands. news-medical.netmdpi.com

New Biological Insights: The study of orphan GPCRs like GPR27 is expanding our understanding of human physiology. nih.gov Each newly characterized receptor provides deeper insight into the complex signaling networks that regulate health and disease, opening doors for future therapeutic interventions.

Vi. Conclusion and Future Perspectives in Cid 1375606 Research

Summary of Key Findings on CID 1375606

Research into this compound has yielded several critical findings, primarily centered on its interaction with the orphan receptor GPR27. GPR27 is a highly conserved receptor predominantly expressed in the central nervous system and has been linked to processes such as insulin (B600854) secretion. nih.govresearchgate.netnih.gov The lack of a known endogenous ligand for GPR27 has historically hindered the study of its biological function. researchgate.netnih.gov

The identification of this compound as the first selective surrogate agonist for GPR27 was a pivotal breakthrough. researchgate.net A key finding from the initial characterization of this compound is its nature as a biased agonist. Upon binding to GPR27, this compound was found to promote the recruitment of β-arrestin 2. researchgate.netnih.gov However, this activation did not lead to detectable G protein activation, a hallmark of classical GPCR signaling. researchgate.net This selective activation of one signaling pathway over another is a phenomenon known as biased agonism. nih.govfrontiersin.org

The specificity of this compound for GPR27 over its closely related family members, GPR85 and GPR173, has established it as a valuable chemical tool for studying GPR27's functions. nih.gov Docking studies have begun to predict the putative binding site and interactions of agonists at GPR27, providing a foundation for understanding the molecular basis of its activation. nih.govresearchgate.net

Remaining Knowledge Gaps and Unanswered Questions

Despite the progress made with this compound, significant knowledge gaps and unanswered questions remain regarding both the compound and its target receptor, GPR27. A primary unknown is the identity of the endogenous ligand for GPR27. The deorphanization of GPR27 remains a critical goal to fully understand its physiological roles. nih.govmdpi.com

Further elucidation of the downstream signaling pathways activated by the GPR27/β-arrestin 2 complex is necessary. While β-arrestin recruitment is established, the subsequent cellular events are not fully mapped. frontiersin.orgnih.govsemanticscholar.org Understanding the long-term consequences of sustained β-arrestin-biased signaling at GPR27 is crucial.

The precise binding site of this compound on GPR27 has been modeled but requires experimental validation through techniques like X-ray crystallography or cryo-electron microscopy. nih.govresearchgate.net Such structural information would provide a more detailed understanding of the mechanism of biased agonism at this receptor. Additionally, the full spectrum of physiological and pathological processes regulated by GPR27 activation, which can now be probed with this compound, is still largely unexplored.

Emerging Research Avenues for this compound and GPR27

The availability of a selective, biased agonist in this compound has paved the way for several exciting research avenues. As a chemical probe, this compound can be utilized to investigate the role of GPR27 in various physiological and disease models. Given GPR27's high expression in the brain, a significant area of future research will be its role in neuronal plasticity and neurological disorders. nih.govuniprot.org

Furthermore, the link between GPR27 and insulin secretion suggests that this compound could be a valuable tool for dissecting the receptor's function in metabolic diseases. medchemexpress.comresearchgate.net Studies using this compound in pancreatic β-cells and in vivo models of metabolism could clarify the therapeutic potential of targeting GPR27 for conditions like diabetes. researchgate.netnih.gov

The development of additional pharmacological tools, including antagonists and fluorescently labeled versions of this compound, would further empower researchers to study GPR27 dynamics, trafficking, and signaling with greater precision. Structure-activity relationship studies of this compound analogs are also underway to develop agonists with a range of potencies and efficacies, which will be instrumental in fine-tuning the pharmacological interrogation of GPR27. nih.govresearchgate.net

Impact of this compound Research on Broader GPCR Biology and Drug Discovery

The discovery and characterization of this compound have significant implications for the broader fields of GPCR biology and drug discovery. The study of this compound provides a compelling case study in the deorphanization of GPCRs, a significant challenge in pharmacology. nih.govmdpi.com The use of surrogate agonists like this compound offers a viable strategy for probing the function of the many remaining orphan GPCRs.

Moreover, the biased agonism exhibited by this compound at GPR27 contributes to a paradigm shift in our understanding of GPCR signaling. nih.govfrontiersin.org The traditional view of GPCRs as simple "on/off" switches for G protein signaling is being replaced by a more nuanced model of functional selectivity, where different ligands can stabilize distinct receptor conformations that preferentially engage specific downstream effectors like β-arrestins. nih.govnih.gov

This concept of biased agonism has profound implications for drug discovery. By designing ligands that selectively activate therapeutic pathways while avoiding those that cause adverse effects, it may be possible to develop safer and more effective medicines. frontiersin.orgnih.gov The research on this compound and GPR27 serves as a valuable example of how a biased agonist for an orphan GPCR can be identified and used to dissect novel signaling pathways, ultimately paving the way for new therapeutic strategies targeting this important class of receptors.

Q & A

Q. What strategies mitigate bias in data collection for this compound studies?

- Methodological Answer : Implement blinding during data acquisition/analysis. Use automated platforms (e.g., high-throughput screening) to reduce human error. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to deter HARKing (Hypothesizing After Results are Known) .

Cross-Disciplinary Integration

Q. How can computational modeling predict this compound’s off-target effects in non-cancerous tissues?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against human proteome databases. Validate predictions with in vitro toxicity assays (e.g., primary hepatocyte viability). Cross-reference results with transcriptomic datasets (e.g., GTEx) to assess tissue-specific risks .

Q. What meta-analysis techniques synthesize heterogeneous findings on this compound’s immunomodulatory roles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.